molecular formula C6H7NO4 B2713818 Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate CAS No. 96530-57-3

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Cat. No.: B2713818
CAS No.: 96530-57-3
M. Wt: 157.125
InChI Key: WKVDPSIRIKEXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) is a high-purity chemical building block with significant applications in pharmaceutical research and organic synthesis. This compound, with molecular formula C6H7NO4 and molecular weight 157.12 g/mol , features a unique dihydroisoxazolone scaffold that serves as a versatile precursor for developing biologically active molecules. Researchers value this compound primarily for its role as a key synthetic intermediate in medicinal chemistry projects. The reactive 4,5-dihydroisoxazol-3-yl acetate structure provides multiple sites for chemical modification, enabling the construction of diverse compound libraries for drug discovery screening. The compound's calculated physical properties include a density of 1.404 g/cm³, boiling point of 221.34°C at 760 mmHg, and flash point of 103.58°C , providing important parameters for reaction planning and safety assessment. This material is offered in research quantities ranging from 100mg to 5g and requires specific storage conditions (sealed in dry environment at 2-8°C) to maintain stability. Handling should follow standard laboratory safety protocols as the compound carries warning classifications with potential hazards including skin and eye irritation (H315, H319), and harmful effects if swallowed or inhaled (H302, H332, H335) . Appropriate personal protective equipment is recommended, and researchers should avoid breathing dust/fume/gas and should use in well-ventilated areas. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for comprehensive handling and disposal information before use.

Properties

IUPAC Name

methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-5(8)2-4-3-6(9)11-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDPSIRIKEXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxylamine with an α,β-unsaturated ester, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS Number: 96530-57-3) has a molecular formula of C6H7NO4C_6H_7NO_4 and a molecular weight of 157.12 g/mol. Its structure features a dihydroisoxazole moiety, which is crucial for its reactivity in synthetic applications. The compound can be synthesized through various methods, including multicomponent reactions that utilize environmentally friendly solvents like water, which aligns with green chemistry principles .

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry due to its structural similarity to bioactive molecules. Research indicates that derivatives of isoxazole compounds often exhibit antibacterial and antifungal properties. For instance, the synthesis of derivatives from this compound has been explored for their potential as antimicrobial agents .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Compound TypeActivity TypeReference
Isoxazole derivativesAntibacterial
Isoxazole derivativesAntifungal
Methyl 2-(5-oxo-4,5-dihydro...)Potential bioactivity

Organic Synthesis Applications

This compound serves as an intermediate in organic synthesis. Its ability to participate in cyclocondensation reactions allows for the formation of more complex structures. A notable synthetic route involves the one-pot reaction with diethyl 3-oxopentanedioate and aryl aldehydes under mild conditions, yielding high purity products with minimal by-products . This efficiency is particularly advantageous in pharmaceutical manufacturing processes.

Case Studies and Research Findings

Several studies have documented the effectiveness of using this compound in various synthetic pathways:

Case Study 1: Synthesis of Isoxazole Derivatives
A study highlighted the use of this compound in synthesizing new isoxazole derivatives that demonstrated enhanced biological activity compared to existing drugs. The optimization of reaction conditions led to improved yields and purity .

Case Study 2: Antimicrobial Testing
Research conducted on the antimicrobial properties of synthesized isoxazole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (HPLC)
  • Storage : Stable at 2–8°C in sealed containers; solutions in organic solvents (e.g., DMSO) should be stored at -80°C (6 months) or -20°C (1 month) .
  • Solubility: Requires optimization in solvents like DMSO, ethanol, or aqueous buffers; heating to 37°C and sonication enhance dissolution .

Comparison with Structurally Similar Compounds

Ethyl 2-(4-(Arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives

Structural Differences :

  • Ester Group : Ethyl ester (vs. methyl) increases hydrophobicity and alters metabolic stability .
  • Substituent : Incorporation of an arylmethylene group (e.g., aryl or heteroaryl aldehydes) introduces aromaticity, enhancing π-π interactions in biological systems .

Ethyl 2-{[4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]amino}acetate (CAS: 872728-83-1)

Structural Differences :

  • Core Heterocycle : Replaces isoxazole with 1,2,4-oxadiazole , altering electronic properties and hydrogen-bonding capacity .
  • Substituents: Features an ethyl ester and an aminophenyl group, increasing molecular weight (263.25 g/mol) and polarity .

Properties :

  • Density : 1.388 g/cm³; LogP : 1.08 (indicative of moderate lipophilicity) .
  • Applications: Not explicitly stated, but oxadiazoles are known for antimicrobial, anti-inflammatory, and kinase inhibitory activities .

Other Isoxazole/Oxazoline Derivatives

Examples from Oxazolines Product Catalog ():

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (CAS: 165125-95-1):

  • Structure : Pyridine backbone with two dihydrooxazole rings.
  • Molecular Weight : Higher (~243.28 g/mol) due to additional oxazoline groups.
  • Applications : Ligand in coordination chemistry or catalysis .

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (CAS: 1357266-05-7): Structure: Chiral dihydrooxazole with a fluorinated phenyl group. Applications: Potential use in asymmetric synthesis or medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Applications
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate 96530-57-3 C₆H₇NO₄ 157.12 Isoxazolone Methyl ester Pharmaceutical intermediate
Ethyl 2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives Varies C₁₄H₁₄NO₄ (e.g.) ~280 (varies) Isoxazolone Ethyl ester, arylmethylene Antimicrobial/anticancer research
Ethyl 2-{[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]amino}acetate 872728-83-1 C₁₂H₁₃N₃O₄ 263.25 Oxadiazolone Ethyl ester, aminophenyl Undisclosed (likely bioactive)
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine 165125-95-1 C₁₁H₁₂N₂O₂ 212.23 Oxazoline Pyridine, dual oxazolines Coordination chemistry

Key Research Findings and Implications

  • Synthetic Efficiency : this compound serves as a simpler scaffold compared to arylmethylene or oxadiazole derivatives, enabling rapid derivatization .
  • Biological Relevance : Oxadiazole derivatives (e.g., CAS 872728-83-1) may exhibit enhanced target binding due to their electron-deficient cores, whereas isoxazolones are favored for metabolic stability .
  • Practical Considerations : Methyl and ethyl ester variants balance solubility and lipophilicity, critical for drug delivery optimization .

Biological Activity

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a compound belonging to the isoxazole derivative class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C7H7NO4 and features a unique isoxazole ring structure. Its IUPAC name is methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate, and it can be represented by the following structural formula:

C7H7NO4\text{C}_7\text{H}_7\text{N}\text{O}_4

Synthesis

The synthesis of this compound typically involves the cyclization of hydroxylamine with an α,β-unsaturated ester. The reaction conditions are crucial for maximizing yield and purity, often employing advanced purification techniques such as crystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve inhibition of specific enzymes crucial for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)acetateStructureModerate antimicrobial activity
Ethyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetateStructureEnhanced anti-inflammatory effects

This compound stands out due to its unique structural features that confer distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate, and how are they optimized?

  • Methodology : The compound is synthesized via multicomponent cyclocondensation. A robust protocol involves reacting diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride in water using 5 mol% 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride as an organo-catalyst at 70°C. This method achieves high atom-economy, avoids chromatographic purification, and yields 75–92% product . Alternative routes include using potassium 2,5-dioxoimidazolidin-1-ide in aqueous media, though yields and reaction times vary .
  • Key Data :

CatalystSolventTemp (°C)Yield (%)Reference
Azolium saltH₂O7075–92
Imidazolidin-1-ideH₂O8065–85

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and elemental analysis are standard for structural confirmation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via WinGX/ORTEP interfaces) provides precise bond lengths, angles, and anisotropic displacement parameters . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups .

Q. How is the crystal structure of this compound determined?

  • Methodology : SC-XRD data are processed using SHELXTL (Bruker AXS) or SHELXL for refinement. Key steps include:

Data integration with SAINT.

Absorption correction via SADABS.

Structure solution via intrinsic phasing (SHELXT) .

Full-matrix least-squares refinement (SHELXL) to final R1 < 0.05 .

  • Software Comparison :

ToolFunctionAdvantageReference
SHELXLRefinementHigh-precision anisotropic displacement parameters
WinGXVisualizationIntegrated workflow for data-to-CIF reporting

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or by-product formation in synthesis?

  • Methodology : Systematic variation of catalysts, solvents, and temperatures is critical. For example:

  • Catalyst Loading : Increasing azolium salt from 2 mol% to 5 mol% improves yield by 20% due to enhanced carbene-mediated cyclization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may increase reaction rates but compromise green chemistry principles compared to water .
    • Contradiction Analysis : Discrepancies in optimal temperatures (70°C vs. 80°C across studies) may arise from differences in catalyst activation energy or substrate solubility .

Q. How do computational methods aid in predicting the reactivity of this compound in heterocyclic transformations?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for isoxazole ring-opening or nucleophilic additions. Key parameters:

  • HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites.
  • Solvent Effects : COSMO-RS simulations align with experimental solvent optimization .
    • Validation : Experimental NMR shifts correlate with computed electrostatic potential maps to validate models .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Methodology : For ambiguous electron density maps:

Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

Disorder Modeling : PART instructions in SHELXL partition occupancy for overlapping moieties .

  • Case Study : A 2022 study resolved isoxazole ring puckering ambiguities via Hirshfeld surface analysis, confirming intramolecular H-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.